4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid physical and chemical properties
4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid physical and chemical properties
An In-Depth Technical Guide to 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid
Introduction
4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is a multifaceted organic compound characterized by three key functional moieties: a fluorinated benzoic acid, a sulfonamide linker, and a methoxyphenyl group. This unique combination of structural features makes it a molecule of significant interest to researchers in medicinal chemistry and drug development. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents.[1][2] The benzoic acid provides a crucial handle for further chemical modification or for interacting with biological targets.
This guide offers a comprehensive examination of the core physical, chemical, and analytical properties of this compound. It is designed to provide researchers, scientists, and drug development professionals with the technical insights necessary for its synthesis, characterization, and potential application in pioneering new therapeutic agents.
Compound Identification and Core Physical Properties
Accurate identification is the cornerstone of any chemical research. 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is registered under CAS Number 314043-67-9.[3] Its fundamental properties are summarized below, providing a foundational dataset for experimental design.
| Property | Data | Source(s) |
| IUPAC Name | 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid | [3] |
| CAS Number | 314043-67-9 | [3] |
| Molecular Formula | C₁₄H₁₂FNO₅S | [4][5] |
| Molecular Weight | 325.31 g/mol | [5] |
| Appearance | Solid (predicted) | Inferred from similar compounds |
| Monoisotopic Mass | 325.04202 Da | [5] |
Chemical Structure:
(SMILES representation)[5]
Physicochemical Characteristics
Understanding the physicochemical profile of a compound is critical for predicting its behavior in both chemical reactions and biological systems.
Solubility Profile
While specific experimental solubility data for this compound is not widely published, its structure allows for informed predictions. The presence of a carboxylic acid group suggests some solubility in alkaline aqueous solutions through deprotonation to form a carboxylate salt. However, the two aromatic rings and the overall molecular structure predict low solubility in neutral water. It is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6] For biological assays, a common practice is to prepare a concentrated stock solution in DMSO, which is then diluted into an aqueous buffer.[6]
Predicted Lipophilicity and Acidity
Computational models provide valuable estimates of key drug-like properties.
| Parameter | Predicted Value | Significance |
| XlogP | 2.0 | Indicates moderate lipophilicity, a crucial factor for cell membrane permeability.[5] |
| pKa (Carboxylic Acid) | ~4.14 (estimated) | The acidity of the carboxylic acid is comparable to that of 4-fluorobenzoic acid, influencing its ionization state at physiological pH.[7] |
| pKa (Sulfonamide N-H) | ~8-10 (estimated) | The sulfonamide proton is weakly acidic and typically requires a strong base for deprotonation. |
Spectroscopic and Analytical Profile
Structural confirmation and purity assessment are non-negotiable steps in chemical synthesis. A combination of mass spectrometry, NMR, and chromatography forms the standard workflow for characterizing a novel compound like 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The predicted masses for common adducts are listed below.
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 326.04930 |
| [M-H]⁻ | 324.03474 |
| [M+Na]⁺ | 348.03124 |
| Data sourced from PubChemLite.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure. While an experimental spectrum is not available, the expected signals can be predicted:
-
¹H NMR: Aromatic protons on the benzoic acid and methoxyphenyl rings would appear as complex multiplets or doublets of doublets in the δ 7.0-8.5 ppm region, with coupling to the fluorine atom causing additional splitting. The methoxy group (-OCH₃) would present as a sharp singlet around δ 3.8 ppm. The acidic protons (N-H and COOH) would appear as broad singlets that are D₂O exchangeable.
-
¹³C NMR: Resonances for 14 unique carbons are expected. The carboxylic acid carbonyl carbon would be downfield (>165 ppm). Aromatic carbons would appear in the δ 110-160 ppm range, with carbon-fluorine couplings (J-coupling) providing definitive evidence for the fluorine substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include:
-
~3300 cm⁻¹: N-H stretch (sulfonamide)
-
~2500-3300 cm⁻¹ (broad): O-H stretch (carboxylic acid dimer)
-
~1700 cm⁻¹: C=O stretch (carboxylic acid)
-
~1350 and ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretches (sulfonamide)
Analytical Workflow for Compound Validation
The logical flow for synthesizing and validating a target compound is crucial for ensuring reproducibility and trustworthiness in research.
Caption: Standard workflow for synthesis and validation.
Synthesis and Reactivity Insights
The construction of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid logically proceeds via the formation of the robust sulfonamide bond. This is a cornerstone reaction in medicinal chemistry, valued for its reliability and the stability of the resulting linkage.
Retrosynthetic Analysis and Strategy
The most direct synthetic approach involves the coupling of two key precursors:
-
An amine: 4-methoxyaniline (p-anisidine)
-
A sulfonyl chloride: 3-(chlorosulfonyl)-4-fluorobenzoic acid
This strategy is preferred because the starting materials are often commercially available or readily prepared, and the reaction conditions are well-established.[8][9]
Caption: Retrosynthetic approach to the target molecule.
Representative Experimental Protocol: Sulfonamide Formation
The following protocol is a generalized yet robust method for the synthesis of N-arylsulfonamides, adapted for this specific target.
Objective: To synthesize 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid from 3-(chlorosulfonyl)-4-fluorobenzoic acid and 4-methoxyaniline.
Materials:
-
3-(chlorosulfonyl)-4-fluorobenzoic acid (1.0 eq)
-
4-methoxyaniline (1.1 eq)
-
Pyridine or Triethylamine (2-3 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-methoxyaniline (1.1 eq) and the base (e.g., pyridine, 3.0 eq) in the chosen anhydrous solvent (e.g., DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction and minimize side-product formation.
-
Addition of Sulfonyl Chloride: Dissolve 3-(chlorosulfonyl)-4-fluorobenzoic acid (1.0 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, dilute the mixture with additional solvent. Carefully wash the organic layer sequentially with 1M HCl (to remove excess base and amine), water, and finally brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography to yield the final product.
Applications in Medicinal Chemistry and Drug Discovery
The structural motifs within 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid are prevalent in pharmacologically active agents.
-
Sulfonamides: This functional group is a cornerstone of medicinal chemistry, found in diuretics, antibiotics, and anti-inflammatory agents.[9][10] It often acts as a hydrogen bond donor and acceptor, facilitating interactions with protein targets.
-
Fluorinated Aromatics: The introduction of fluorine is a common strategy in drug design to modulate physicochemical properties.[1] It can increase metabolic stability by blocking sites of oxidation, enhance binding affinity through favorable electronic interactions, and improve lipophilicity, thereby affecting cell permeability.
-
Benzoic Acids: Carboxylic acids are excellent hydrogen bond donors and acceptors and can form salt bridges with basic residues (like lysine or arginine) in protein active sites. This moiety is frequently used to anchor a molecule to its biological target.[11]
Given these features, this compound serves as a valuable scaffold or intermediate for synthesizing inhibitors of enzymes or antagonists of receptors implicated in various disease states.
Safety and Handling
Based on notified classifications for the compound, appropriate safety precautions are necessary.
| Hazard Classification | Code(s) | Precaution |
| Acute Toxicity | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled.[3] |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| Target Organ Toxicity | H336 | May cause drowsiness or dizziness.[3] |
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
References
- 4-fluoro-3-[(4-methoxyphenyl)
- 4-fluoro-3-[(2-methoxyphenyl)
- 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (C14H12FNO5S) - PubChemLite.
- Leveraging 4-Fluoro-3-methoxybenzoic Acid for Enhanced Drug Efficacy. NINGBO INNO PHARMCHEM CO.,LTD.
- Structural Comparison of Three N-(4-Methoxyphenyl)
- 4-Fluorobenzoic acid - Wikipedia.
- 4-(Phenylcarbonyl)
- 4-Sulfamoylbenzoic acid - Material Safety D
- Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. PubMed.
- Fluorosulfates and Sulfamoyl Fluorides for Drug Design. Enamine.
- Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
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- 4. nextsds.com [nextsds.com]
- 5. PubChemLite - 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid (C14H12FNO5S) [pubchemlite.lcsb.uni.lu]
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- 7. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
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- 9. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
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- 11. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
